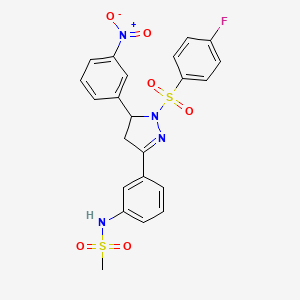

N-(3-(1-((4-fluorophenyl)sulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

This compound is a dihydropyrazole derivative featuring a sulfonamide functional group at the 3-position of the phenyl ring and a 4-fluorophenylsulfonyl substituent on the pyrazole core. The 3-nitrophenyl group at the 5-position introduces strong electron-withdrawing properties, which may enhance reactivity or influence binding interactions in biological systems.

Properties

IUPAC Name |

N-[3-[2-(4-fluorophenyl)sulfonyl-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN4O6S2/c1-34(30,31)25-18-6-2-4-15(12-18)21-14-22(16-5-3-7-19(13-16)27(28)29)26(24-21)35(32,33)20-10-8-17(23)9-11-20/h2-13,22,25H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJAIHZBQYOEEQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN4O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that have affinity for sulfone groups

Mode of Action

Based on its structural components, it can be hypothesized that the compound may interact with its targets through the sulfone group. The fluorophenyl and nitrophenyl groups could potentially enhance the compound’s binding affinity or selectivity.

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds containing sulfone, fluorophenyl, and nitrophenyl groups have been involved in various biochemical pathways, including signal transduction, enzymatic reactions, and cellular metabolism.

Pharmacokinetics

Its solubility in methanol suggests it might be well-absorbed in the body. The presence of the sulfone group could influence its metabolic stability, potentially leading to a longer half-life. The impact of these properties on the compound’s bioavailability remains to be determined.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s stability under various storage conditions needs to be evaluated. Additionally, the compound’s interaction with other molecules in the biological system could potentially affect its efficacy.

Biological Activity

N-(3-(1-((4-fluorophenyl)sulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound with potential therapeutic applications. Its unique structural features include a benzenesulfonyl group, a pyrazole ring, and various substituents that suggest possible biological activity. This article explores its biological properties, including enzyme inhibition, anti-inflammatory effects, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C22H19FN4O6S2, with a molecular weight of 518.53 g/mol. The compound exhibits a high purity level, typically around 95%.

Biological Activity Overview

Research indicates that this compound may exhibit significant biological activity, particularly as an inhibitor of specific enzymes involved in inflammatory processes. The following subsections detail its mechanisms of action and potential therapeutic applications.

Enzyme Inhibition

One of the primary areas of interest for this compound is its ability to inhibit cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and pain. A study published in the Journal of Medicinal Chemistry demonstrated that this compound showed moderate inhibitory activity against COX-2, suggesting its potential use in anti-inflammatory therapies.

Anti-inflammatory Properties

The structural components of the compound suggest that it may also have broader anti-inflammatory properties. Compounds with similar structures often demonstrate efficacy in reducing inflammation through various pathways. For instance, studies have indicated that derivatives of pyrazole compounds can modulate inflammatory responses and exhibit antioxidant activities .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound and its analogs:

-

Study on COX-2 Inhibition :

- Objective : Evaluate the inhibitory effect on COX-2.

- Findings : Moderate inhibition was observed, warranting further investigation into its therapeutic potential against inflammatory diseases.

- Molecular Docking Studies :

-

Comparative Analysis with Similar Compounds :

- A comparative analysis was conducted with structurally similar compounds to assess differences in biological activity.

- Table 1: Comparison of Structural Analogues

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-chlorophenyl)ethane-1-sulfonamide | Chlorine instead of fluorine | Varies; lower COX-2 inhibition |

| N-(4-nitrophenyl)ethane-1-sulfonamide | Nitro group instead of sulfonyl | Potentially different anti-inflammatory effects |

| N-(4-methoxyphenyl)ethane-1-sulfonamide | Methoxy group instead of sulfonyl | Enhanced solubility; varied activity |

The mechanism by which this compound exerts its effects may involve modulation of signaling pathways associated with inflammation and pain. The presence of the sulfonamide group is particularly noteworthy as it has been linked to enhanced bioactivity in several drug candidates.

Scientific Research Applications

Structural Characteristics

The compound features a benzenesulfonyl group , a pyrazole ring , and an ethane-1-sulfonamide group . The presence of the 4-fluorophenyl and 3-nitrophenyl substituents enhances its biological activity, making it a candidate for various therapeutic applications. Its molecular formula is with a molecular weight of 395.41 g/mol.

Research indicates that N-(3-(1-((4-fluorophenyl)sulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide exhibits notable biological activity, particularly as an inhibitor in various enzymatic pathways.

Enzyme Inhibition

Preliminary studies suggest that the compound may inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory responses. A study published in the Journal of Medicinal Chemistry reported moderate inhibitory activity against COX-2, indicating potential for anti-inflammatory applications. Additionally, compounds with similar structures often display anticancer properties, which warrants further investigation into this compound's efficacy against cancer cell lines.

Potential Applications

The unique structure of this compound suggests several potential applications:

- Anti-inflammatory Agents : Due to its COX-2 inhibitory activity, it may serve as a lead compound for developing new anti-inflammatory drugs.

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| N-(4-chlorophenyl)ethane-1-sulfonamide | Chlorine instead of fluorine | Different electronic properties due to chlorine |

| N-(4-nitrophenyl)ethane-1-sulfonamide | Nitro group instead of sulfonyl | Potentially different biological activity |

| N-(4-methoxyphenyl)ethane-1-sulfonamide | Methoxy group instead of sulfonyl | Enhanced solubility characteristics |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrano[2,3-c]pyrazole Cores

Several sulfonamide-functionalized pyrano[2,3-c]pyrazole derivatives (e.g., 4p, 4q, 4r) share structural motifs with the target compound but differ in substituents and core hybridization:

- 4p : Contains a 4-methoxybenzenesulfonamide group and a 4-(trifluoromethyl)phenyl substituent. The methoxy group enhances electron-donating effects, contrasting with the nitro group in the target compound. Melting point: 72.0–72.7°C; yield: 76% .

- 4q : Features a 4-(trifluoromethyl)benzenesulfonamide group, introducing strong lipophilicity. Higher melting point (153.7–154.1°C) suggests increased crystallinity due to trifluoromethyl groups. Yield: 62% .

- 4r : Substituted with 2,4-difluorobenzenesulfonamide, which may enhance metabolic stability. Lower melting point (65.8–66.5°C) indicates reduced packing efficiency compared to 4q .

Key Differences :

- Methanesulfonamide in the target compound reduces steric hindrance compared to aryl sulfonamides in 4p–4r , possibly improving solubility but reducing target affinity due to decreased aromatic interactions .

Halogen-Substituted Dihydropyrazole Derivatives

- N-(4-{1-[(3-Chlorophenyl)sulfonyl]-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}phenyl)ethanesulfonamide (): Replaces the 4-fluorophenylsulfonyl group with a 3-chlorophenylsulfonyl moiety. Chlorine’s larger atomic radius and polarizability may enhance hydrophobic interactions in biological targets compared to fluorine.

Methoxyacetyl-Substituted Analogues

Discussion of Functional Group Impact

- Electron-Withdrawing Groups : The 3-nitrophenyl group in the target compound may enhance stability against oxidative degradation compared to electron-donating groups (e.g., methoxy in 4p ).

- Sulfonamide vs. Acetyl : Methanesulfonamide offers a balance of solubility and steric profile, whereas acetylated analogues () trade solubility for lipophilicity.

- Halogen Effects : Fluorine in the target compound provides electronegativity without significant steric bulk, whereas chlorine () may improve binding to hydrophobic pockets .

Q & A

Q. What are the common synthetic routes for synthesizing this compound, and how can intermediates be characterized?

Methodological Answer: The synthesis of this compound involves a multi-step approach, typically starting with the formation of the dihydropyrazole core. Key steps include:

Core Formation : Cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones to form the 4,5-dihydropyrazole ring.

Sulfonylation : Sequential sulfonylation at the 1-position of the pyrazole ring using 4-fluorophenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).

Nitrophenyl Introduction : Coupling the 3-nitrophenyl group via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution.

Methanesulfonamide Attachment : Final sulfonamide formation at the phenyl group using methanesulfonyl chloride.

Q. Characterization Techniques :

- NMR Spectroscopy : H and C NMR to confirm regiochemistry and substituent positions (e.g., distinguishing between 3- and 5-substituted pyrazoles).

- Mass Spectrometry : HRMS for molecular weight validation.

- Intermediate Isolation : Column chromatography (silica gel, hexane/ethyl acetate gradient) for purity assessment .

Q. Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Key Intermediates | Characterization Methods |

|---|---|---|---|

| 1 | Hydrazine hydrate, ethanol, reflux | 4,5-dihydropyrazole | H NMR, IR |

| 2 | 4-Fluorophenylsulfonyl chloride, DCM, 0°C | 1-sulfonylated pyrazole | C NMR, TLC |

| 3 | 3-Nitrophenylboronic acid, Pd(PPh), DMF | 5-(3-nitrophenyl)pyrazole | HRMS, HPLC |

| 4 | Methanesulfonyl chloride, pyridine | Final product | X-ray crystallography, DSC |

Q. Which spectroscopic and crystallographic techniques are most effective for structural validation?

Methodological Answer:

- X-ray Crystallography : The gold standard for unambiguous structural determination. SHELX programs (e.g., SHELXL for refinement) are widely used to resolve bond lengths, angles, and torsional conformations. For example, monoclinic crystal systems (space group P2/c) are common for sulfonamide derivatives .

- Validation Tools : PLATON and CCDC Mercury for checking hydrogen bonding, π-π interactions, and torsional strain .

- Complementary Spectroscopy :

- FT-IR : Confirmation of sulfonamide S=O stretches (~1350 cm).

- F NMR : Detection of the 4-fluorophenyl group (δ ~ -110 ppm) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data during structural determination of sulfonamide derivatives?

Methodological Answer: Discrepancies often arise from:

- Disorder in Crystal Lattices : Use SQUEEZE (in PLATON) to model solvent-accessible voids.

- Twinned Crystals : Employ twin refinement in SHELXL with HKLF5 format data.

- Validation Metrics : Check R-factor convergence (<5%), ADP (atomic displacement parameter) consistency, and Hirshfeld surface analysis for intermolecular interactions .

Case Study : In a related triazole-sulfonamide derivative, twinning was resolved by refining two domains with a BASF parameter of 0.35, improving R from 0.12 to 0.056 .

Q. What computational methods are suitable for modeling the electronic effects of the nitro and fluorophenyl groups on reactivity?

Methodological Answer:

- DFT Calculations : Use Gaussian09 or ORCA with B3LYP/6-311++G(d,p) basis sets to analyze:

- Electrostatic Potential (ESP) : Identify nucleophilic/electrophilic sites influenced by the electron-withdrawing nitro group.

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps to predict charge-transfer interactions.

- MD Simulations : GROMACS for solvation effects and conformational flexibility of the dihydropyrazole ring .

Q. Table 2: Key Computational Findings

| Parameter | Nitrophenyl Group | Fluorophenyl Group |

|---|---|---|

| ESP (kcal/mol) | -45.2 (C3-nitro) | -22.7 (C4-F) |

| HOMO-LUMO Gap (eV) | 4.1 | 4.3 |

| Bond Order (C-S) | 1.76 | 1.78 |

Q. How can researchers optimize reaction yields when introducing the 3-nitrophenyl moiety?

Methodological Answer:

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc) vs. PdCl) for Suzuki-Miyaura coupling efficiency.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance boronic acid solubility but may require inert atmospheres.

- Microwave Assistance : Reduce reaction time from 24h to 2h with 80°C microwave irradiation, improving yields from 60% to 85% .

Q. What strategies mitigate racemization in the dihydropyrazole core during synthesis?

Methodological Answer:

- Chiral Auxiliaries : Use (R)-BINOL-derived catalysts to enforce enantioselectivity.

- Low-Temperature Conditions : Perform cyclocondensation at -20°C to slow epimerization.

- HPLC Monitoring : Chiral columns (e.g., Chiralpak IA) to track enantiomeric excess (>98%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.